molecular formula C20H30N2O2 B6697784 N-(2-benzyl-3-methylbutyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide

N-(2-benzyl-3-methylbutyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6697784
M. Wt: 330.5 g/mol
InChI Key: AHOJZZODFSSNLW-UHFFFAOYSA-N
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Description

N-(2-benzyl-3-methylbutyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound, featuring a bicyclic core with a nitrogen atom, makes it an interesting target for synthetic and pharmacological studies.

Properties

IUPAC Name

N-(2-benzyl-3-methylbutyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-14(2)16(10-15-6-4-3-5-7-15)13-21-20(24)22-17-8-9-18(22)12-19(23)11-17/h3-7,14,16-19,23H,8-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOJZZODFSSNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)CNC(=O)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzyl-3-methylbutyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including intramolecular Diels-Alder reactions and cyclopropanation of double bonds . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-benzyl-3-methylbutyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-(2-benzyl-3-methylbutyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as a receptor antagonist in the nervous system . Additionally, this compound has industrial applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-benzyl-3-methylbutyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the nervous system, modulating their activity and leading to various physiological effects. The pathways involved in its action include the inhibition of neurotransmitter release and the modulation of ion channel activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(2-benzyl-3-methylbutyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide include other tropane alkaloids such as cocaine, atropine, and scopolamine. These compounds share a similar bicyclic structure with a nitrogen atom and exhibit comparable biological activities .

Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of a hydroxy group, which can significantly influence its pharmacological properties. This unique structure allows for targeted interactions with specific receptors, making it a valuable compound for drug development and research .

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